Cas no 1368290-38-3 ((7-Chloroimidazo1,2-apyridin-2-yl)methanol)

(7-Chloroimidazo1,2-apyridin-2-yl)methanol 化学的及び物理的性質
名前と識別子
-
- (7-Chloroimidazo[1,2-a]pyridin-2-yl)methanol
- 7-chloro-Imidazo[1,2-a]pyridine-2-methanol
- MFCD19443878
- {7-CHLOROIMIDAZO[1,2-A]PYRIDIN-2-YL}METHANOL
- (7-ChloroH-imidazo[1,2-a]pyridin-2-yl)methanol
- 1368290-38-3
- (7-Chloroimidazo[1,2-a]pyridin-2-yl)-methanol
- Imidazo[1,2-a]pyridine-2-methanol, 7-chloro-
- G11031
- (7-Chloro-imidazo[1,2-a]pyridin-2-yl)-methanol
- AKOS022602774
- DB-307345
- (7-Chloroimidazo1,2-apyridin-2-yl)methanol
-
- MDL: MFCD19443878
- インチ: InChI=1S/C8H7ClN2O/c9-6-1-2-11-4-7(5-12)10-8(11)3-6/h1-4,12H,5H2
- InChIKey: VMNAPSCBFLHMFG-UHFFFAOYSA-N
- SMILES: C1=CN2C=C(CO)N=C2C=C1Cl
計算された属性
- 精确分子量: 182.0246905g/mol
- 同位素质量: 182.0246905g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 3
- 重原子数量: 12
- 回転可能化学結合数: 1
- 複雑さ: 167
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 1.5
- トポロジー分子極性表面積: 37.5Ų
じっけんとくせい
- 密度みつど: 1.44
(7-Chloroimidazo1,2-apyridin-2-yl)methanol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | K14041-5g |
(7-chloroimidazo[1,2-a]pyridin-2-yl)methanol |
1368290-38-3 | 95% | 5g |
$1136 | 2024-05-23 | |
eNovation Chemicals LLC | D660799-1g |
7-Chloro-2-(hydroxymethyl)imidazo[1,2-a]pyridine |
1368290-38-3 | 95% | 1g |
$465 | 2024-06-03 | |
eNovation Chemicals LLC | Y0987778-5g |
(7-Chloroimidazo[1,2-a]pyridin-2-yl)methanol |
1368290-38-3 | 95% | 5g |
$1000 | 2024-08-02 | |
Chemenu | CM131591-5g |
(7-chloroimidazo[1,2-a]pyridin-2-yl)methanol |
1368290-38-3 | 95% | 5g |
$*** | 2023-03-30 | |
Chemenu | CM131591-5g |
(7-chloroimidazo[1,2-a]pyridin-2-yl)methanol |
1368290-38-3 | 95% | 5g |
$1359 | 2021-08-05 | |
Alichem | A029189791-5g |
(7-Chloroimidazo[1,2-a]pyridin-2-yl)methanol |
1368290-38-3 | 95% | 5g |
1,468.54 USD | 2021-06-01 | |
eNovation Chemicals LLC | Y0987778-5g |
(7-chloroimidazo[1,2-a]pyridin-2-yl)methanol |
1368290-38-3 | 95% | 5g |
$1000 | 2025-02-20 | |
eNovation Chemicals LLC | K14041-1g |
(7-chloroimidazo[1,2-a]pyridin-2-yl)methanol |
1368290-38-3 | 95% | 1g |
$355 | 2025-02-21 | |
eNovation Chemicals LLC | K14041-5g |
(7-chloroimidazo[1,2-a]pyridin-2-yl)methanol |
1368290-38-3 | 95% | 5g |
$1136 | 2025-02-21 | |
eNovation Chemicals LLC | D660799-1g |
7-Chloro-2-(hydroxymethyl)imidazo[1,2-a]pyridine |
1368290-38-3 | 95% | 1g |
$465 | 2025-02-26 |
(7-Chloroimidazo1,2-apyridin-2-yl)methanol 関連文献
-
Tian Li,Dan-Dan Zhi,Zi-Hao Guo,Jin-Zhe Li,Yao Chen,Fan-Bin Meng Green Chem., 2022,24, 647-674
-
Padma Bukya,Zhong-Wen Liu,Kamaraju Seetha Rama Rao,David Raju Burri New J. Chem., 2019,43, 11871-11875
-
Yi-Fei Sun,Yi-Yang Wu,Ya-Qian Zhang,Jian-Hui Li,Yu Luo,Yi-Xiang Shi,Bin Hua,Jing-Li Luo Chem. Commun., 2016,52, 13687-13690
-
Junbo Li,Jianlong Zhao,Jiayu Gao,Ju Liang,Wenlan Wu,Lijuan Liang New J. Chem., 2016,40, 7222-7228
-
Paola Calcagnile,Tommaso Dattoma,Elisa Scarpa,Antonio Qualtieri,Laura Blasi,Francesco Rizzi RSC Adv., 2017,7, 15964-15970
-
Gavin A. Craig,Mark Murrie Chem. Soc. Rev., 2015,44, 2135-2147
-
7. A 4-aminonaphthalimide-based fluorescent traceable prodrug with excellent photoinduced cytotoxicity†Shilong Zhong,Lingling Zhang,Mengwen Yi Chem. Commun., 2021,57, 6558-6561
-
Yuhang Guo,Zhihong Yang,Yan Cheng,Luyuan Pual Wang,Baoshan Zhang,Yue Zhao,Zhichuan J. Xu,Guangbin Ji J. Mater. Chem. C, 2017,5, 491-512
-
Puja Panwar Hazari,Anil Kumar Mishra,Béatrice Vergier RSC Adv., 2015,5, 60161-60171
-
10. A CH3NH3PbI3 film for a room-temperature NO2 gas sensor with quick response and high selectivity†Xianwei Fu,Shilong Jiao,Ning Dong,Gang Lian,Tianyu Zhao,Song Lv,Qilong Wang,Deliang Cui RSC Adv., 2018,8, 390-395
(7-Chloroimidazo1,2-apyridin-2-yl)methanolに関する追加情報
Recent Advances in the Study of (7-Chloroimidazo[1,2-a]pyridin-2-yl)methanol (CAS: 1368290-38-3): A Promising Scaffold in Medicinal Chemistry
The compound (7-Chloroimidazo[1,2-a]pyridin-2-yl)methanol (CAS: 1368290-38-3) has recently emerged as a key scaffold in medicinal chemistry due to its versatile pharmacological properties. This heterocyclic structure, featuring a chloro-substituted imidazopyridine core, has garnered significant attention for its potential applications in drug discovery, particularly in the development of kinase inhibitors and anti-inflammatory agents. Recent studies have highlighted its role as a privileged structure capable of modulating various biological targets, making it a focal point for researchers in the pharmaceutical industry.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the efficacy of (7-Chloroimidazo[1,2-a]pyridin-2-yl)methanol derivatives as selective inhibitors of JAK2 kinases, which are implicated in myeloproliferative disorders. The research team utilized structure-activity relationship (SAR) studies to optimize the scaffold, achieving nanomolar potency against JAK2 while maintaining selectivity over other JAK isoforms. The lead compound, featuring a hydroxymethyl group at the 2-position, showed improved pharmacokinetic properties compared to earlier analogs, suggesting its potential as a clinical candidate.
In parallel, computational studies have revealed the unique binding mode of this scaffold in protein-ligand interactions. Molecular docking simulations indicate that the chloro substituent at the 7-position contributes to enhanced hydrophobic interactions with target proteins, while the hydroxymethyl group facilitates hydrogen bonding with key amino acid residues. These insights, published in a 2024 ACS Chemical Biology paper, provide valuable guidance for further structural modifications to improve target affinity and drug-like properties.
The synthetic accessibility of (7-Chloroimidazo[1,2-a]pyridin-2-yl)methanol has also been a subject of recent investigation. A novel one-pot synthesis method developed by researchers at the University of Manchester (2023) significantly improved the yield and purity of the compound, addressing previous challenges in large-scale production. This methodological advancement, coupled with the growing understanding of its biological activities, positions this scaffold as an attractive starting point for the development of new therapeutic agents across multiple disease areas.
Looking forward, the unique combination of synthetic tractability and biological activity makes (7-Chloroimidazo[1,2-a]pyridin-2-yl)methanol a promising candidate for further drug development efforts. Current research directions include exploring its potential in neurodegenerative diseases, where preliminary data suggest neuroprotective effects, and in oncology, where derivatives have shown activity against resistant cancer cell lines. As these studies progress, this scaffold may yield important clinical candidates in the coming years.
1368290-38-3 ((7-Chloroimidazo1,2-apyridin-2-yl)methanol) Related Products
- 63874-28-2(2-(propan-2-yloxy)benzene-1-carboximidamide hydrochloride)
- 2034226-92-9(1-acetyl-N-{6-(furan-3-yl)pyridin-3-ylmethyl}piperidine-4-carboxamide)
- 899726-84-2(8-(2-ethoxyphenyl)-3-hexyl-1,7-dimethyl-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione)
- 2640892-27-7(N-[(2,4-Dichlorophenyl)methyl]-9-(2-methoxyethyl)-9H-purin-6-amine)
- 2248314-75-0(1-(6,6-Dimethyl-1,4-dioxan-2-yl)ethanamine)
- 2680837-11-8(2-{(tert-butoxy)carbonyl2-nitro-4-(trifluoromethyl)phenylamino}acetic acid)
- 1807887-98-4(ethyl trans-4-(chlorosulfonylmethyl)-4-fluoro-cyclohexanecarboxylate)
- 1004550-11-1(6-Ethenyl-N-ethyl-Imidazo[1,2-a]pyridine-3-carboxamide)
- 1250532-16-1(2-chloro-6-(4,5-dimethyl-1H-imidazol-1-yl)benzaldehyde)
- 562-73-2(1,3,4,5-tetrahydroxycyclohexane-1-carboxylic acid)
